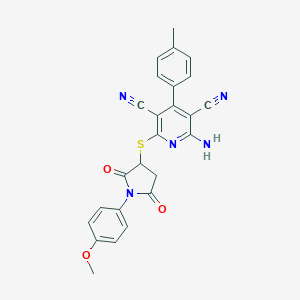
2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a pyridine-based compound that has shown promising results in various studies related to biochemistry and physiology.
Applications De Recherche Scientifique
2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile has shown potential applications in various fields of scientific research. One of the major areas of application is in the field of biochemistry. The compound has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of cholesterol. This makes it a potential candidate for the development of new drugs for the treatment of hypercholesterolemia.
Mécanisme D'action
The mechanism of action of 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile involves the inhibition of the activity of certain enzymes that are involved in the biosynthesis of cholesterol. The compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This leads to a decrease in the production of cholesterol in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile have been studied extensively. The compound has been shown to decrease the levels of cholesterol in the body. This makes it a potential candidate for the development of new drugs for the treatment of hypercholesterolemia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile in lab experiments is its potential as a candidate for the development of new drugs for the treatment of hypercholesterolemia. However, one of the major limitations of using this compound in lab experiments is its high cost.
Orientations Futures
There are several future directions for the research on 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile. One of the major directions is the development of new drugs for the treatment of hypercholesterolemia. Another direction is the study of the compound's potential applications in other fields of scientific research such as cancer research and drug delivery systems. Additionally, further studies can be conducted to determine the compound's potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile involves a multi-step process. The starting materials for the synthesis are 4-methoxyphenylacetic acid, 4-methylbenzaldehyde, and pyridine-3,5-dicarbonitrile. The first step involves the conversion of 4-methoxyphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-methylbenzaldehyde in the presence of pyridine to form the corresponding imine. The imine is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with 1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl thiol to give the final product.
Propriétés
Nom du produit |
2-Amino-6-((1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)sulfanyl)-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile |
|---|---|
Formule moléculaire |
C25H19N5O3S |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
2-amino-6-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C25H19N5O3S/c1-14-3-5-15(6-4-14)22-18(12-26)23(28)29-24(19(22)13-27)34-20-11-21(31)30(25(20)32)16-7-9-17(33-2)10-8-16/h3-10,20H,11H2,1-2H3,(H2,28,29) |
Clé InChI |
AUVMQILUDLQWSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC)N)C#N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)


![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)






